molecular formula C11H14F3N3O2S B5300830 4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide

4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide

Cat. No. B5300830
M. Wt: 309.31 g/mol
InChI Key: HCKZYWXSHUJLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]thiomorpholine 1,1-dioxide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFP or TFPD and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

TFP is a thiomorpholine-based compound that has been found to interact with proteins and enzymes. It has been shown to bind to the active sites of certain enzymes and inhibit their activity. TFP has also been found to bind to certain proteins and modulate their function.
Biochemical and Physiological Effects:
TFP has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases and phosphatases. TFP has also been found to modulate the function of certain proteins such as G-protein coupled receptors. Additionally, TFP has been found to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TFP in lab experiments is its high purity and stability. TFP has also been found to be highly soluble in water, which makes it easy to work with. However, one of the limitations of using TFP is its cost. TFP is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of TFP in scientific research. One potential application is in the development of new drugs for the treatment of cancer. TFP has been found to inhibit the activity of certain tyrosine kinases, which are involved in the development of cancer. Another potential application is in the study of G-protein coupled receptors. TFP has been found to modulate the function of these receptors, which could lead to the development of new drugs for various diseases. Finally, TFP could be used as a tool to investigate the mechanisms of action of certain enzymes and proteins, which could lead to a better understanding of their function.

Synthesis Methods

The synthesis of TFP involves a multi-step process that starts with the reaction of 4-chloropyrimidine with 3,3,3-trifluoropropylamine. This is followed by the reaction of the resulting intermediate with thiomorpholine and then with hydrogen peroxide to yield the final product. The synthesis method has been optimized to yield high purity TFP with good yields.

Scientific Research Applications

TFP has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of protein-ligand interactions. TFP has also been used as a tool to investigate the mechanisms of action of certain enzymes. Additionally, TFP has been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-thiazinane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2S/c12-11(13,14)3-1-9-2-4-15-10(16-9)17-5-7-20(18,19)8-6-17/h2,4H,1,3,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKZYWXSHUJLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=NC=CC(=N2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.